tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate
Description
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-13-8-10(9)5-6-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
LWHMXZHAXMXJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with Haloalkanes
The most common method involves alkylating tert-butyl pyrrolidin-3-ylcarbamate with 1-bromoethane or chloroethane in the presence of NaH/DMF. For example:
- Reagents : tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv), 1-bromoethane (1.2 equiv), NaH (1.5 equiv), DMF (8–10 vol)
- Conditions : 0–5°C, 2–4 h, nitrogen atmosphere
- Yield : 78–85%.
This method requires strict anhydrous conditions to prevent hydrolysis. Post-reaction purification via column chromatography (hexane/EtOAc, 8:1) isolates the product with >98% purity.
Reductive Amination
Alternative routes employ reductive amination of 4-methylpyrrolidin-3-one with 2-aminoethanol, followed by Boc protection:
- Step 1 : React 4-methylpyrrolidin-3-one (1.0 equiv) with 2-aminoethanol (1.1 equiv) and NaBH(OAc)₃ in THF (0°C to RT, 12 h).
- Step 2 : Protect the amine with Boc₂O (1.2 equiv) and DMAP in CH₂Cl₂ (RT, 6 h).
Catalytic Hydrogenation of Protected Intermediates
Benzyl Group Deprotection
A patent by CA2043104 details hydrogenolysis of benzyl-protected precursors:
- Substrate : 1-Benzyl-3-(tert-butoxycarbonyl)-4-methylpyrrolidine
- Catalyst : 10% Pd/C (0.1 equiv)
- Conditions : H₂ (5 bar), MeOH, 40°C, 3 h
- Yield : 90–95%.
This method efficiently removes benzyl groups without affecting the carbamate, enabling scalable production.
Phase-Transfer Alkylation Strategies
Tetrabutylammonium Bromide-Mediated Reactions
Phase-transfer catalysis (PTC) optimizes alkylation under mild conditions:
- Reagents : tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv), methyl sulfate (1.1 equiv), KOH (3.0 equiv), TBAB (0.1 equiv), EtOAc
- Conditions : −10°C to 5°C, 3–5 h
- Yield : 92–97%.
PTC minimizes side reactions, though excess methyl sulfate necessitates careful quenching with dilute HCl.
Carbamate Protection of Primary Amines
Boc Protection via Schotten-Baumann Reaction
Direct Boc protection of 2-(4-methylpyrrolidin-3-yl)ethylamine is feasible:
- Reagents : 2-(4-Methylpyrrolidin-3-yl)ethylamine (1.0 equiv), Boc₂O (1.05 equiv), NaOH (1.1 equiv), THF/H₂O (1:1)
- Conditions : 0°C to RT, 2 h
- Yield : 88–93%.
This one-pot method avoids intermediate isolation, reducing processing time.
Stereochemical Control in Synthesis
Chiral Resolution Techniques
For enantiomerically pure products, chiral auxiliaries or enzymatic resolution is employed:
- Example : Use (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate as a chiral template.
- Yield : 70–75% (ee >98%).
Analytical Characterization Data
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, Boc), 2.20–2.30 (m, 1H, pyrrolidine), 3.58 (m, 2H, CH₂NH), 4.31 (m, 2H, CH₂O).
- MS (ESI+) : m/z 243.2 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Direct Alkylation | 78–85 | >98 | High | Low |
| Catalytic Hydrogenation | 90–95 | >99 | Moderate | Moderate |
| Phase-Transfer | 92–97 | 97–99 | High | Low |
| Boc Protection | 88–93 | >98 | High | N/A |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound can also interact with proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[4-(4-Methylphenyl)pyrrolidin-3-yl]carbamate ()
- Structural Difference : Replaces the ethyl-linked 4-methylpyrrolidine with a 4-methylphenyl-substituted pyrrolidine.
tert-Butyl N-[4-(2-Fluorophenyl)pyrrolidin-3-yl]carbamate ()
- Structural Difference : Incorporates a fluorinated phenyl group on the pyrrolidine ring.
- Impact: Fluorine’s electronegativity and small size can modulate electronic properties and metabolic stability.
tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate ()
- Structural Difference : Replaces the pyrrolidine with a benzimidazolone heterocycle.
- Impact : The benzimidazolone core provides hydrogen-bonding sites, increasing affinity for enzymes like 8-oxoguanine glycosylase. The pyrrolidine in the target compound may prioritize receptor selectivity over enzymatic inhibition .
Toxicity and Metabolic Stability
- Ethyl Carbamate vs. Target Compound: Ethyl carbamate is carcinogenic due to metabolic activation to vinyl carbamate (). The tert-butyl group in the target compound likely reduces metabolic conversion to reactive intermediates, lowering carcinogenic risk .
- Vinyl Carbamate: 100-fold more carcinogenic than ethyl carbamate; the target compound’s lack of α,β-unsaturated bonds minimizes this hazard .
Biological Activity
Tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate is a carbamate derivative notable for its potential biological activities. This compound features a tert-butyl group and a pyrrolidine ring, which contribute to its unique chemical properties and biological interactions. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, highlighting its relevance in medicinal chemistry.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 2126143-63-1
Synthesis
The synthesis of this compound typically involves:
- Protection of Amine Group : Using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Solvent : Anhydrous solvents such as dichloromethane are preferred to ensure high yield and purity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its interactions with enzymes and potential therapeutic applications.
This compound acts primarily as a reversible inhibitor of specific enzymes. The carbamate moiety can interact with the active sites of enzymes, forming covalent bonds that modulate enzyme activity. This interaction can influence various biochemical pathways, particularly those involved in neurodegenerative diseases.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegeneration:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
- β-secretase : Compounds have shown potential in inhibiting β-secretase activity, reducing amyloid-beta peptide aggregation associated with Alzheimer's pathology.
| Compound | Enzyme Target | IC50 Value |
|---|---|---|
| M4 | β-secretase | 15.4 nM |
| M4 | AChE | 0.17 μM |
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from toxic insults, such as those induced by amyloid-beta peptides. For instance:
- When astrocytes were exposed to Aβ 1-42, treatment with the compound resulted in increased cell viability compared to untreated controls.
Case Studies
- Astrocyte Protection : In studies assessing the protective effects against Aβ toxicity, the compound showed significant improvements in cell viability when administered alongside Aβ peptides.
- In Vivo Models : In animal studies using scopolamine-induced models of Alzheimer's disease, the compound demonstrated a reduction in β-secretase activity and amyloid-beta levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
